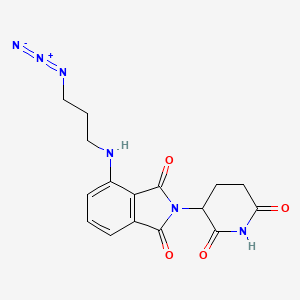
Pomalidomide 4'-alkylC3-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-alkylC3-azide is a functionalized cereblon ligand used in the development of proteolysis targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand and an alkylC3 linker with a terminal azide, making it suitable for conjugation to target protein ligands . It is a derivative of pomalidomide, an immunomodulatory drug used in the treatment of multiple myeloma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide 4’-alkylC3-azide involves multiple steps. One common method includes the use of secondary amines to achieve higher yields compared to primary amines . The synthesis typically involves the formation of pomalidomide-linkers, which are essential for the creation of conjugates. The process can be optimized using continuous flow chemistry, which allows for a safe and efficient production process .
Industrial Production Methods: Industrial production of pomalidomide 4’-alkylC3-azide often employs continuous flow synthesis due to its efficiency and reproducibility. This method involves a 3-4 step flow approach, resulting in an overall yield of 38-47% . The use of flow chemistry ensures a consistent and scalable production process, which is crucial for meeting industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions: Pomalidomide 4’-alkylC3-azide undergoes various chemical reactions, including substitution and conjugation reactions. These reactions are essential for its role in PROTAC synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving pomalidomide 4’-alkylC3-azide include secondary amines, which provide higher yields in the synthesis of pomalidomide-linkers . The reaction conditions often involve suitable solvents and controlled temperatures to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving pomalidomide 4’-alkylC3-azide are typically conjugates used in PROTAC research. These conjugates are designed to target specific proteins for degradation, making them valuable tools in drug development .
Wissenschaftliche Forschungsanwendungen
Pomalidomide 4’-alkylC3-azide is primarily used in the field of PROTAC research and development. It serves as a functionalized cereblon ligand, which is crucial for the creation of PROTACs . These compounds are used to target and degrade specific proteins, offering potential therapeutic applications in various diseases, including cancer . Additionally, pomalidomide 4’-alkylC3-azide is used in the synthesis of protein degrader libraries, which are essential for preclinical development .
Wirkmechanismus
Pomalidomide 4’-alkylC3-azide exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex . This binding redirects the ligase’s activity towards specific target proteins, leading to their ubiquitination and subsequent degradation . The compound’s mechanism of action involves the modulation of protein degradation pathways, making it a valuable tool in targeted protein degradation research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to pomalidomide 4’-alkylC3-azide include other cereblon ligands used in PROTAC research, such as thalidomide and lenalidomide . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications.
Uniqueness: Pomalidomide 4’-alkylC3-azide is unique due to its functionalized structure, which includes an alkylC3 linker and a terminal azide. This structure allows for efficient conjugation to target protein ligands, making it highly suitable for PROTAC development . Its ability to achieve higher yields in synthesis compared to other cereblon ligands further highlights its uniqueness .
Eigenschaften
Molekularformel |
C16H16N6O4 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
4-(3-azidopropylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N6O4/c17-21-19-8-2-7-18-10-4-1-3-9-13(10)16(26)22(15(9)25)11-5-6-12(23)20-14(11)24/h1,3-4,11,18H,2,5-8H2,(H,20,23,24) |
InChI-Schlüssel |
XYBSIBZAOLUERZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


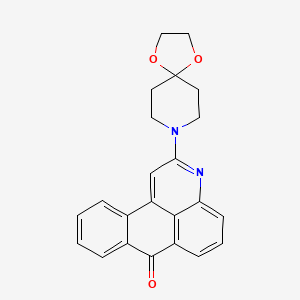
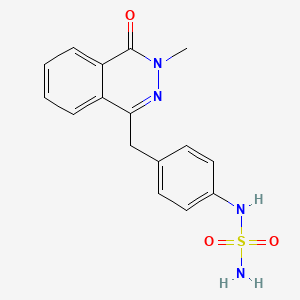
![[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate](/img/structure/B15136444.png)

![4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-[[(3S,4E)-4-(fluoromethylidene)-1,3-dimethylpiperidin-3-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol](/img/structure/B15136462.png)

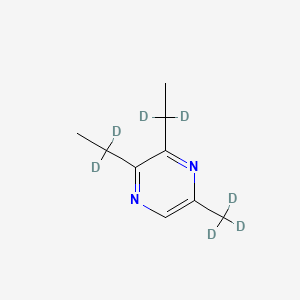
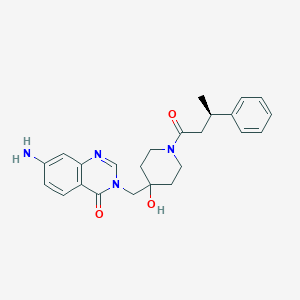
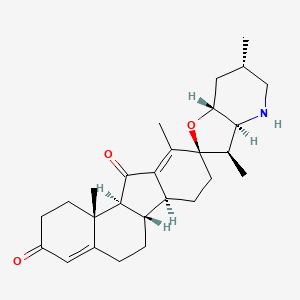
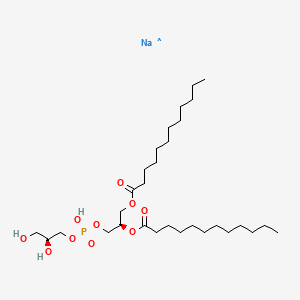
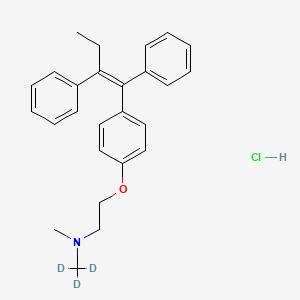
![(10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B15136505.png)
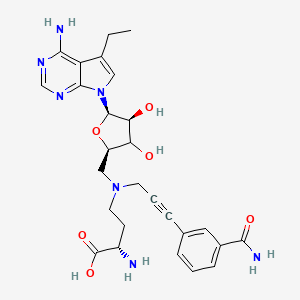
![4-[(2,4-difluorophenyl)diazenyl]-5-methyl-2-(4-methylphenyl)sulfonyl-1H-pyrazol-3-one](/img/structure/B15136510.png)
